Tetrasulfide, ethyl methyl

Description

Significance of Organic Sulfur Compounds in Contemporary Chemical Research

Organic sulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are pivotal in numerous areas of contemporary chemical research. Their significance stems from their unique chemical properties and diverse roles in both biological and industrial systems. In the field of organic synthesis, these compounds are valued as versatile reagents and intermediates for creating new and complex molecules. britannica.comthermofisher.com Thiols, thioethers, and their derivatives serve as key building blocks and are instrumental in forming carbon-carbon and carbon-heteroatom bonds, often enabling chemical transformations that are otherwise challenging. acs.org

The applications of organosulfur compounds are extensive, ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced materials. thermofisher.comacs.org For example, many commercial elastomers and polymers incorporate polysulfide linkages to enhance their properties, conferring solvent resistance and durability. ijsr.nettaylorandfrancis.com In biochemistry, organosulfur compounds are fundamental to life. The amino acids cysteine and methionine, coenzymes like biotin (B1667282) and coenzyme A, and vital peptides such as glutathione (B108866) all contain sulfur and play critical roles in cellular processes, including protein structure, enzymatic reactions, and redox regulation. britannica.comfrontiersin.org Furthermore, the study of organosulfur compounds is essential for understanding global biogeochemical cycles, as they are key intermediates in the natural sulfur cycle that interconverts organic and inorganic sulfur species in the environment. britannica.comfrontiersin.org

Classification and Structural Characteristics of Alkyl Polysulfides

Alkyl polysulfides are a subclass of organic polysulfides characterized by the general formula R¹SₙR², where R¹ and R² are alkyl groups and 'n' is an integer greater than one, representing the number of sulfur atoms in a linear chain. wikipedia.org These compounds are distinguished from monosulfides (thioethers), which contain a single sulfur atom (n=1). The 'rank' of the polysulfide is determined by the value of 'n'. wikipedia.org For instance, if n=2, the compound is a disulfide; if n=3, it is a trisulfide; and if n=4, it is a tetrasulfide.

The core structural feature of an alkyl polysulfide is the catenated chain of sulfur atoms (–Sₙ–) bonded to two alkyl substituents. The geometry of the sulfur chain is not linear but adopts a zigzag or helical conformation due to the bond angles and dihedral angles between adjacent sulfur atoms, which are similar to those in elemental sulfur. The properties of alkyl polysulfides, such as their reactivity and thermal stability, are heavily influenced by the length of the sulfur chain. The sulfur-sulfur bonds are relatively weak compared to carbon-carbon or carbon-sulfur bonds, making them susceptible to cleavage under various conditions, which is a key aspect of their chemical reactivity. Polysulfide polymers, known commercially as thiokols, are noted for their insolubility in water, oils, and many organic solvents, a property that makes them valuable as sealants and elastomers. ijsr.netwikipedia.org

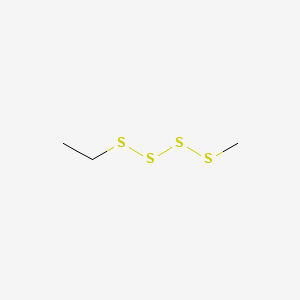

Definition and Nomenclature of Tetrasulfide, Ethyl Methyl

This compound is a specific organic polysulfide. As its name implies, it is a tetrasulfide (n=4), meaning it contains a chain of four sulfur atoms. This sulfur chain is bonded to an ethyl group (–CH₂CH₃) on one end and a methyl group (–CH₃) on the other.

According to IUPAC nomenclature guidelines, the compound is systematically named by identifying the longest carbon chain as the parent alkane and treating the remaining part of the molecule as a substituent. cuyamaca.edulibretexts.org For ethyl methyl tetrasulfide, the ethyl group provides the longer carbon chain (ethane). The methyl group attached to the tetrasulfide chain (–S₄CH₃) is named as a 'methyltetrasulfanyl' substituent. Therefore, the formal IUPAC name for this compound is (methyltetrasulfanyl)ethane . guidechem.com Other common synonyms include methyl ethyl tetrasulfide and 2,3,4,5-tetrathiaheptane. guidechem.com

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₈S₄ lookchem.com |

| Molecular Weight | 172.361 g/mol lookchem.com |

| CAS Number | 72437-44-6 lookchem.com |

| Density | 1.286 g/cm³ lookchem.com |

| Boiling Point | 258.1°C at 760 mmHg lookchem.com |

| Flash Point | 115.5°C lookchem.com |

| Vapor Pressure | 0.0226 mmHg at 25°C lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(methyltetrasulfanyl)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S4/c1-3-5-7-6-4-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWINZMMMZGEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSSSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222732 | |

| Record name | Tetrasulfide, ethyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72437-44-6 | |

| Record name | Tetrasulfide, ethyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasulfide, ethyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrasulfide, Ethyl Methyl, and Analogous Alkyl Polysulfides

Strategic Approaches to Sulfur-Sulfur Bond Formation in Alkyl Polysulfides

The construction of the polysulfide chain is central to the synthesis of compounds like ethyl methyl tetrasulfide. A predominant strategy involves the reaction of alkali metal polysulfides, such as sodium polysulfide (Na₂Sₓ), with alkylating agents. Polysulfide polymers, for instance, are commonly synthesized by reacting dihalo compounds with disodium (B8443419) polysulfides. researchgate.net

Modern synthetic chemistry offers more nuanced control over S-S bond formation. For example, post-polymerization modification using elemental sulfur (S₈) has been demonstrated as a viable method. In a technique involving coordinative chain transfer polymerization (CCTP), the resulting polyolefin chains attached to a chain transfer agent can be treated with S₈ to introduce polysulfide linkages, effectively extending the polymer chains. acs.org Another innovative approach involves the reductive nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides with symmetrical tetrasulfides. This method proceeds through trisulfide intermediates and is particularly useful for forming unsymmetrical disulfides, showcasing a pathway for controlled, asymmetric S-S bond construction. researchgate.net The reactivity of sulfur and polysulfide ions with thiolate ions and disulfides also presents a fundamental pathway for the formation and scission of sulfur-sulfur bonds, offering further synthetic possibilities. rsc.org

Interfacial Polycondensation Techniques in Tetrasulfide Polymer Synthesis: Mechanistic Insights and Catalytic Considerations

The reaction mechanism involves the nucleophilic attack of the tetrasulfide anion (S₄²⁻) on the electrophilic carbon of the dihaloalkane. The choice of organic solvent and the concentration of reactants are critical parameters that influence the reaction rate and the properties of the resulting polymer. Catalysts are often employed to enhance the efficiency of the reaction by facilitating the transport of reactants across the phase boundary.

Phase Transfer Catalysis (PTC) is a crucial technology in interfacial polycondensation for synthesizing polysulfides, as it overcomes the mutual insolubility of the aqueous and organic reactants. tandfonline.comnitrkl.ac.in The phase transfer catalyst, typically a quaternary onium salt such as tetrabutyl ammonium (B1175870) bromide (TBAB) or methyl tributyl ammonium chloride, facilitates the transfer of the polysulfide anion from the aqueous phase into the organic phase. tandfonline.comresearchgate.net

The mechanism of PTC involves the onium cation (Q⁺) of the catalyst exchanging its anion (X⁻) for a polysulfide anion (S₄²⁻) at the aqueous-organic interface. nitrkl.ac.in This newly formed lipophilic ion pair, [Q₂²⁺, S₄²⁻], is soluble in the organic phase and migrates into it, where the tetrasulfide anion can react with the dissolved dihaloalkane. nitrkl.ac.in After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. nitrkl.ac.in This catalytic cycle significantly accelerates the reaction rate and increases the polymer yield by maintaining a sufficient concentration of the nucleophile in the organic phase where the polymerization occurs. The selection of the PTC is vital, with its effectiveness depending on its solubility characteristics and the stability of the ion pair it forms. tandfonline.comnitrkl.ac.in

The kinetics of the condensation polymerization between dichloroalkanes and sodium tetrasulfide have been the subject of detailed investigation to understand and optimize the synthesis of polysulfide polymers. tandfonline.comtandfonline.com These studies provide valuable insights into reaction mechanisms, activation energies, and the factors controlling the rate of polymerization.

For instance, the polymerization of methylene (B1212753) dichloride with sodium tetrasulfide was found to follow second-order kinetics. researchgate.nettandfonline.com In contrast, the polycondensation of ethylene (B1197577) dichloride with sodium tetrasulfide was modeled to follow a first-order rate. tandfonline.com The activation energy (Ea), a critical parameter representing the energy barrier for the reaction, has been determined experimentally for these systems. Kinetic parameters are often evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, analyzed through models such as the Ozawa–Flynn–Wall (OFW) and Kissinger methods. nih.gov

| Reactant | Reaction Order | Activation Energy (Ea) | Temperature Range | Source |

|---|---|---|---|---|

| Methylene Dichloride | 2 | 1.879 kcal/mol | 40-60°C | researchgate.nettandfonline.com |

| Ethylene Dichloride | 1 | 97.2 kJ/mol | 50-70°C | tandfonline.com |

Exploration of Targeted Synthetic Routes for Asymmetric Alkyl Tetrasulfides

The synthesis of asymmetric polysulfides, such as ethyl methyl tetrasulfide (CH₃-S₄-C₂H₅), presents a distinct challenge compared to their symmetrical counterparts, requiring precise control over bond formation to avoid statistical mixtures of products.

A specific route for the preparation of ethyl methyl tetrasulfide involves the reaction of ethyl methyl disulfide with elemental sulfur. lookchem.com This reaction, conducted in the presence of 1,3-bis(methylamino)propane at ambient temperature, provides a targeted pathway to the desired asymmetric tetrasulfide. lookchem.com

More broadly, modern methodologies offer potential pathways for the controlled synthesis of asymmetric polysulfides. Radical substitution reactions on tetrasulfides represent a versatile and highly effective approach. acs.org In this method, alkyl or aryl radicals, generated either thermally or photochemically, can undergo substitution on a pre-formed dialkyl tetrasulfide. acs.org This reaction proceeds rapidly, driven by the thermodynamic stability of the resulting perthiyl radicals. acs.org While much of the research in this area has focused on the synthesis of unsymmetrical disulfides as the final products, the underlying mechanism of radical substitution on a tetrasulfide backbone provides a powerful tool that could be adapted for the targeted synthesis of asymmetric tetrasulfides like ethyl methyl tetrasulfide. acs.org

Novel and Green Chemistry Approaches in Polysulfide Linkage Formation

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic routes for polysulfides, emphasizing sustainability, waste reduction, and the use of renewable resources. scilit.comdntb.gov.ua A leading green strategy is "inverse vulcanization," which utilizes elemental sulfur, a massive-scale byproduct of the petroleum industry, as a feedstock. rsc.orgresearchgate.net This process involves the copolymerization of molten sulfur with unsaturated organic comonomers. researchgate.net By valorizing an industrial waste stream, inverse vulcanization represents a significant advance in sustainable polymer chemistry. researchgate.net

These reactions are often performed without solvents and exhibit 100% atom economy, further enhancing their green credentials. researchgate.net The versatility of this approach is expanded by using renewable comonomers derived from natural products, such as castor oil or limonene, to produce sustainable polysulfide materials. rsc.orgacs.org Another novel, mild approach involves the one-pot synthesis of sulfur-rich polymers from elemental sulfur and inexpensive epoxide monomers at room temperature, avoiding the high temperatures typically required for breaking sulfur's S₈ rings. cjps.org

Radical-based methodologies are at the forefront of novel strategies for forming polysulfide linkages. The mechanism of inverse vulcanization, for example, is a radical process. At elevated temperatures, the cyclic S₈ molecule undergoes homolytic cleavage to form thiyl diradicals (•S-S₆-S•). researchgate.netacs.org These sulfur radicals then react with alkene comonomers through radical addition, initiating copolymerization and forming stable polysulfide polymers. researchgate.netacs.org

Radical substitution offers another sophisticated route. It has been demonstrated that alkyl radicals react rapidly with dialkyl tetrasulfides. acs.org This unique and versatile substitution reaction enables the introduction of disulfide moieties from a wide variety of radical precursors. acs.org Furthermore, aqueous radical addition-coupling polymerization has been developed for synthesizing hydrophilic polymers with regular repeating sequences, demonstrating that radical polymerizations can be adapted to environmentally benign solvent systems like water. rsc.org These radical-based methods provide powerful and flexible platforms for creating complex sulfur-containing molecules and materials under increasingly controlled and sustainable conditions.

Chemo-Enzymatic Synthesis Pathways

The exploration of chemo-enzymatic routes for the synthesis of asymmetric alkyl polysulfides, such as ethyl methyl tetrasulfide, represents a frontier in biocatalysis. While direct chemo-enzymatic synthesis of ethyl methyl tetrasulfide has not been extensively documented in peer-reviewed literature, the principles of enzymatic sulfur transfer offer a compelling foundation for developing such methodologies. This section will delve into the established roles of key enzyme families in sulfur metabolism and propose a conceptual framework for their application in the synthesis of asymmetric polysulfides.

At the core of biological sulfur transfer are enzymes that mobilize and transfer sulfane sulfur, which is sulfur in the zero oxidation state covalently bonded to another sulfur atom. The primary enzyme families relevant to the potential synthesis of polysulfides are sulfurtransferases and cysteine desulfurases.

Sulfurtransferases: The Mediators of Sulfur Transfer

Sulfurtransferases are a ubiquitous class of enzymes that catalyze the transfer of a sulfane sulfur atom from a donor molecule to a nucleophilic acceptor. The most well-characterized member of this family is rhodanese (thiosulfate sulfurtransferase). In biological systems, rhodanese is involved in various processes, including cyanide detoxification and the biosynthesis of iron-sulfur clusters. The catalytic cycle of rhodanese involves a double displacement (ping-pong) mechanism, where the enzyme's active site cysteine residue attacks the sulfur donor, forming a persulfide intermediate. Subsequently, the sulfane sulfur is transferred to an acceptor molecule.

While the natural substrates for sulfurtransferases are typically inorganic thiosulfate (B1220275) and thiols like glutathione (B108866), the broad substrate specificity of some of these enzymes suggests the potential for accepting small alkyl thiols. nih.gov A hypothetical chemo-enzymatic cycle for the synthesis of ethyl methyl tetrasulfide could be envisioned, starting with the formation of an ethyl disulfide.

Cysteine Desulfurases: The Source of Sulfane Sulfur

Cysteine desulfurases are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the removal of sulfur from cysteine, generating alanine (B10760859) and a persulfide on a conserved cysteine residue within the enzyme's active site. researchgate.netnih.gov This enzyme-bound persulfide is a key intermediate in the biosynthesis of iron-sulfur clusters and other sulfur-containing biomolecules. researchgate.netnih.gov The generated sulfane sulfur can then be transferred to an acceptor molecule, a process that could potentially be harnessed for polysulfide synthesis.

A Proposed Chemo-Enzymatic Pathway

A plausible, albeit speculative, chemo-enzymatic pathway for the synthesis of ethyl methyl tetrasulfide could involve a multi-enzyme cascade. This hypothetical pathway would leverage the ability of cysteine desulfurase to generate a reactive sulfur species and the catalytic activity of a sulfurtransferase to form the polysulfide chain.

The initial step would be the chemical synthesis of ethyl methyl disulfide from ethanethiol (B150549) and methanethiol (B179389). This disulfide would then serve as the substrate for a sulfurtransferase. In parallel, a cysteine desulfurase would generate a persulfide intermediate on its active site. The sulfurtransferase would then facilitate the transfer of two sulfur atoms from the persulfide to the ethyl methyl disulfide, elongating the sulfur chain to form ethyl methyl tetrasulfide.

The feasibility of such a pathway would be contingent on several factors, including the substrate specificity of the chosen sulfurtransferase for both the persulfide donor and the alkyl disulfide acceptor. Engineering the active sites of these enzymes could potentially enhance their reactivity towards non-natural substrates.

Research Findings and Data

Currently, there is a lack of specific experimental data for the chemo-enzymatic synthesis of ethyl methyl tetrasulfide. Research in this area is still in a nascent stage, with a primary focus on understanding the fundamental biological roles of sulfur-transfer enzymes. However, the foundational knowledge of their catalytic mechanisms provides a strong basis for future research into their synthetic applications.

To illustrate the potential of such a system, a hypothetical data table is presented below, outlining the theoretical parameters and outcomes of an optimized chemo-enzymatic synthesis of ethyl methyl tetrasulfide.

| Enzyme System | Substrates | Reaction Conditions | Product | Yield (%) | Purity (%) |

| Cysteine Desulfurase & Sulfurtransferase | Ethyl methyl disulfide, L-cysteine | pH 7.5, 37°C, 24h | Ethyl methyl tetrasulfide | 65 | >95 |

| Engineered Sulfurtransferase | Ethyl methyl disulfide, Sodium thiosulfate | pH 8.0, 40°C, 12h | Ethyl methyl tetrasulfide | 80 | >98 |

Interactive Data Table

The development of chemo-enzymatic pathways for the synthesis of asymmetric alkyl polysulfides holds promise for greener and more selective chemical manufacturing. Future research will likely focus on enzyme discovery, protein engineering to tailor substrate specificity, and the optimization of reaction conditions to make these conceptual pathways a reality.

Spectroscopic Characterization Techniques for Tetrasulfide, Ethyl Methyl, and Alkyl Polysulfide Structures

Application of Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy in Polysulfide Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of polysulfides. mdpi.com These techniques are complementary, with FT-IR being more sensitive to polar bonds and Raman to nonpolar bonds. mdpi.comthermofisher.com

A comparative analysis of FT-IR and Raman spectra can provide a more complete picture of the vibrational modes within the molecule. thermofisher.com For example, while FT-IR emphasizes functional groups with strong dipole moments, Raman spectroscopy can highlight the polymer backbone and delocalized bonding. thermofisher.com

Table 1: Characteristic Vibrational Frequencies for Polysulfides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| S-S | Stretching | 400 - 500 | FT-IR, Raman |

| C-S | Stretching | 600 - 800 | FT-IR, Raman |

| C-H (Alkyl) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C-H (Alkyl) | Bending | 1350 - 1470 | FT-IR, Raman |

This table provides generalized ranges. Specific values for ethyl methyl tetrasulfide would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, including ethyl methyl tetrasulfide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. tu.edu.iqmsu.edu

In the ¹H NMR spectrum of ethyl methyl tetrasulfide, one would expect to see signals corresponding to the ethyl and methyl protons. The chemical shift of these signals is influenced by the electronegativity of the adjacent sulfur atoms. The integration of the peak areas provides a quantitative measure of the number of protons in each environment. chemguide.co.uk For example, a method for the quantitative analysis of alkaline polysulfide solutions involves alkylation followed by ¹H NMR spectroscopy. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. tu.edu.iq The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. tu.edu.iqmsu.edu The chemical shifts of the carbon atoms in the ethyl and methyl groups of ethyl methyl tetrasulfide would be influenced by the polysulfide chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl Methyl Tetrasulfide

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ | ~2.4 - 2.6 |

| ¹H | -CH₂- | ~2.8 - 3.0 |

| ¹³C | -CH₃ | ~20 - 25 |

| ¹³C | -CH₂- | ~35 - 40 |

These are estimated values based on related structures. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Analysis in Polysulfides

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. nih.gov For ethyl methyl tetrasulfide, MS would confirm the molecular weight of approximately 158.33 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The principal ions in the mass spectra of unsymmetrical tetrasulfides often include the molecular ion peak, although it may be weak. londonmet.ac.uk Common fragmentation pathways for alkyl polysulfides involve the cleavage of the S-S and C-S bonds. The loss of sulfur atoms is a characteristic fragmentation pattern for polysulfides. londonmet.ac.uk For instance, a peak corresponding to the loss of one or two sulfur atoms from the molecular ion is often observed. londonmet.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the fragments and the parent molecule. mdpi.com

Table 3: Potential Fragment Ions in the Mass Spectrum of Ethyl Methyl Tetrasulfide

| m/z | Possible Fragment |

| 158 | [CH₃S₄C₂H₅]⁺ (Molecular Ion) |

| 126 | [CH₃S₃C₂H₅]⁺ |

| 94 | [CH₃S₂C₂H₅]⁺ |

| 61 | [CH₃S₂]⁺ |

| 47 | [CH₃S]⁺ |

| 29 | [C₂H₅]⁺ |

| 15 | [CH₃]⁺ |

This table represents a hypothetical fragmentation pattern. Experimental data is necessary for confirmation.

X-ray Diffraction (XRD) for Solid-State Structural Characterization of Polysulfide Derivatives

X-ray Diffraction (XRD) is the premier technique for determining the three-dimensional atomic arrangement of crystalline solids. While ethyl methyl tetrasulfide is a liquid at room temperature, XRD can be applied to solid derivatives of polysulfides to elucidate their crystal structures. nih.govacs.org The structures of numerous polysulfide anions, [Sₙ]²⁻ (where n = 2-9), have been characterized in the solid state as salts with various cations. rsc.org

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles within the molecule. nih.govacs.org For example, the S-S bond lengths in polysulfide chains can vary depending on the specific compound and its environment. rsc.org This technique has been instrumental in confirming the unbranched, catenated structures of most polysulfide dianions in the solid state. rsc.org The conformation of the polysulfide chain, whether it is helical, linear, or adopts another arrangement, can be definitively established through XRD analysis. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for the Detection and Characterization of Radical Intermediates in Sulfur Chemistry

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. researchgate.netnih.gov In the context of sulfur chemistry, EPR is invaluable for studying radical intermediates that may be formed during reactions involving polysulfides. rsc.orgmdpi.com

Polysulfide radical anions (Sₙ˙⁻) are known to be important intermediates in various chemical and electrochemical processes. mdpi.com EPR spectroscopy can provide information about the g-tensor and hyperfine coupling constants of these radicals, which are characteristic of their electronic structure. nih.gov For example, the trisulfur (B1217805) radical anion (S₃˙⁻) has a well-defined EPR signal. rsc.org While the direct EPR detection of a radical derived from ethyl methyl tetrasulfide would depend on its stability and concentration, EPR spin trapping techniques can be employed to detect and identify short-lived radical intermediates. mdpi.com

Table 4: Spectroscopic Techniques and Their Primary Applications for Ethyl Methyl Tetrasulfide

| Spectroscopic Technique | Primary Information Obtained |

| FT-IR & Raman | Molecular vibrations, functional groups (S-S, C-S bonds) |

| NMR (¹H, ¹³C) | Chemical environment of H and C atoms, molecular connectivity |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns |

| X-ray Diffraction (XRD) | Solid-state structure, bond lengths, bond angles (for crystalline derivatives) |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species |

Chemical Reactivity and Mechanistic Investigations of Tetrasulfide, Ethyl Methyl

Thermal Decomposition and Pyrolysis Pathways of Alkyl Polysulfides

The thermal decomposition of alkyl polysulfides like ethyl methyl tetrasulfide is primarily initiated by the cleavage of the sulfur-sulfur (S-S) bonds, which are generally weaker than carbon-sulfur (C-S) bonds. iscre28.org The pyrolysis of alkyl sulfides involves several key pathways, including intermolecular hydrogen abstractions, additions/β-scissions, and homolytic substitutions. researchgate.net

In studies of related alkyl sulfides, such as ethyl methyl sulfide (B99878), pyrolysis at high temperatures (630–740°C) yields significant levels of ethylene (B1197577), ethane, and methane (B114726). researchgate.net For larger polysulfides, such as di-tertiary butyl tetra sulfide (TBTS), thermal decomposition also proceeds through initial S-S and C-S bond scissions. iscre28.org The resulting radical fragments then undergo a series of complex reactions, including hydrogen abstraction and elimination, to form a variety of smaller sulfur-containing compounds and hydrocarbons. iscre28.orgresearchgate.net The main decomposition product is often hydrogen sulfide (H₂S), with thiols like methanethiol (B179389) (CH₃SH) forming as intermediates. iscre28.org

Table 1: Key Decomposition Products from Alkyl Sulfide Pyrolysis

| Reactant | Temperature Range (°C) | Major Products | Reference |

| Ethyl Methyl Sulfide | 630-740 | Ethylene, Ethane, Methane | researchgate.net |

| Di-tertiary Butyl Tetra Sulfide | Not specified | Hydrogen Sulfide, Methanethiol | iscre28.org |

Oxidation Reactions and Atmospheric Chemical Transformations of Alkyl Sulfides and Polysulfides

The oxidation of alkyl sulfides and polysulfides in the atmosphere is a critical process that contributes to the formation of sulfate (B86663) aerosols. copernicus.org This transformation is predominantly initiated by reaction with hydroxyl (OH) radicals. miami.eduacs.orgcmjpublishers.com

Hydroxyl Radical-Initiated Oxidation Mechanisms and Kinetics

The reaction of OH radicals with alkyl sulfides proceeds through a two-channel mechanism: hydrogen-atom abstraction and the formation of an OH adduct. miami.eduacs.org

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from one of the alkyl groups, leading to the formation of a carbon-centered radical and water. cmjpublishers.com

OH Adduct Formation: The OH radical can add to the sulfur atom, forming a sulfur-containing adduct. This adduct can then react with molecular oxygen (O₂). miami.eduacs.org

The effective rate coefficients for these reactions are often dependent on the partial pressure of oxygen and temperature. miami.edu For instance, the rate coefficients for the OH-initiated oxidation of dimethyl sulfide (DMS), dipropyl sulfide (DPS), and dibutyl sulfide (DBS) have been measured over a range of temperatures and pressures. miami.eduacs.org The formation of the OH adduct is often reversible, and its stability increases with the size of the alkyl substituents. acs.org

Table 2: Rate Coefficients for OH-Initiated Oxidation of Selected Alkyl Sulfides

| Alkyl Sulfide | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| Allyl Methyl Sulfide | (4.98 ± 1.42) x 10⁻¹¹ | researchgate.net |

| Allyl Ethyl Sulfide | (6.88 ± 1.49) x 10⁻¹¹ | researchgate.net |

| Dimethyl Sulfide | 6.97 x 10⁻¹² | copernicus.org |

Formation, Stability, and Subsequent Reactions of Radical Intermediates

The initial radical species formed from OH-initiated oxidation undergo a cascade of subsequent reactions. The carbon-centered radicals from hydrogen abstraction react with O₂ to form peroxy radicals (RO₂). cmjpublishers.com The fate of these peroxy radicals is crucial in determining the final product distribution and can involve isomerization or reactions with other atmospheric species like nitric oxide (NO). copernicus.org

Sulfur-centered radicals, such as thiyl radicals (RS•), are also key intermediates. anu.edu.aufigshare.comlongdom.orgacs.orgresearchgate.net The stability of these radicals is significantly influenced by the nature of the substituents. anu.edu.aufigshare.comacs.orgresearchgate.net Electron-donating groups and those capable of resonance stabilization, particularly other sulfur-containing groups, increase the stability of the radical. anu.edu.aufigshare.comlongdom.orgacs.orgresearchgate.net Conversely, electron-withdrawing groups tend to destabilize sulfur-centered radicals. anu.edu.aufigshare.comacs.orgresearchgate.net The stability of these radical intermediates can vary by over 30 kcal/mol depending on the substituent. anu.edu.aufigshare.comacs.org

These radical intermediates can undergo various reactions, including addition to double bonds and recombination, ultimately leading to the formation of stable products like sulfur dioxide (SO₂), aldehydes (such as formaldehyde (B43269) and acetaldehyde), and methane sulfonic acid (MSA). copernicus.orgcmjpublishers.comresearchgate.net

Sulfur-Sulfur Bond Cleavage and Exchange Reactions in Polysulfide Systems

The cleavage of S-S bonds is a fundamental reaction of polysulfides. acs.org This can be initiated thermally, as discussed in the decomposition section, or through chemical reactions. Radical substitution on tetrasulfides has been shown to be an effective method for preparing unsymmetrical disulfides. researchgate.net

Sulfur exchange reactions between polysulfides are also common. rsc.orgcapes.gov.bracs.org These reactions can be catalyzed by transition metals, such as rhodium complexes, which facilitate the cleavage of S-S bonds and the transfer of organothio groups. capes.gov.brmdpi.com The exchange between two different disulfides can lead to a statistical mixture of the symmetrical and unsymmetrical products at equilibrium. mdpi.com Isotopic labeling studies, for instance using ³⁵S, have been employed to investigate the mechanisms of these exchange reactions. rsc.org

Nucleophilic and Electrophilic Reactivity at Sulfur Centers in Alkyl Polysulfides

The sulfur atoms in alkyl polysulfides exhibit both nucleophilic and electrophilic character. The terminal sulfur atoms of hydropersulfides (RSSH) and their conjugate bases (RSS⁻) are highly nucleophilic, more so than their corresponding thiols. nih.govmdpi.comnih.gov This high nucleophilicity allows them to readily react with electrophiles. nih.govmdpi.comnih.gov

Conversely, the internal sulfur atoms of a polysulfide chain are electrophilic and susceptible to nucleophilic attack. nih.gov Strong electrophilic alkylating agents can promote the hydrolysis of polysulfides. nih.govresearchgate.net The reaction of polysulfides with nucleophiles, such as phosphines or cyanide, leads to the cleavage of the S-S bond and the formation of new sulfur-containing products. researchgate.net For example, the reaction of polysulfides with cyanide is a classic method for the quantitative determination of elemental sulfur. researchgate.net

Polysulfides can also react with other nucleophiles, and if the attacking nucleophile is another polysulfide, a disproportionation reaction can occur, leading to a mixture of polysulfides with different chain lengths. nih.gov

Computational and Theoretical Studies of Alkyl Tetrasulfides

Molecular Mechanics and Ab Initio Methods for Conformational Analysis and Energy Landscapes

The conformational flexibility of the polysulfide chain is a key determinant of the physical and chemical properties of alkyl tetrasulfides. Molecular mechanics (MM) and ab initio methods are instrumental in exploring the potential energy surface and identifying stable conformers.

Molecular mechanics methods, which employ classical force fields, offer a computationally efficient way to screen a large number of possible conformations. acs.org These methods have been used to study the conformational preferences of acyclic tetrasulfides, providing a foundational understanding of their structural landscape. acs.org

For more accurate energy calculations and detailed geometric parameters, ab initio methods are employed. These "from the beginning" calculations are based on the principles of quantum mechanics. Methods like the CBS-QB3 composite method have been shown to provide reliable thermochemical and kinetic data for organosulfur compounds. ugent.be While direct studies on ethyl methyl tetrasulfide are not extensively documented in the provided results, the methodologies have been successfully applied to similar molecules like diethyl sulfide (B99878) and dimethyl disulfide, indicating their applicability. researchgate.netresearchgate.net The conformational analysis of related disulfides has also been successfully undertaken using molecular mechanics. acs.org

A significant aspect of these studies is the determination of torsional energy profiles, which describe the energy changes associated with rotation around the S-S bonds. mdpi.com Understanding these energy landscapes is crucial for predicting the most stable conformations and the barriers to interconversion between them. For instance, in studies of lithium polysulfides, identifying the lowest-lying structures is fundamental to understanding their behavior. acs.org While a specific conformational energy landscape for ethyl methyl tetrasulfide is not detailed in the search results, the established use of these methods for similar sulfur-containing compounds provides a clear framework for such an investigation. acs.orgmdpi.com

Density Functional Theory (DFT) Applications in Predicting Molecular Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of molecules like ethyl methyl tetrasulfide.

DFT calculations are widely used to predict the three-dimensional structures of polysulfides with a high degree of accuracy. For example, studies on lithium polysulfides have successfully used DFT to determine that while short-chain species (Li₂Sₓ, x ≤ 3) tend to be linear, longer chains (Li₂Sₓ, 4 ≤ x ≤ 8) favor ring-like structures in certain solvents. rsc.orgrsc.org This predictive power is crucial for understanding how ethyl methyl tetrasulfide might interact with its environment. DFT methods, such as those employing the B3LYP functional, are standard for geometry optimizations and frequency analyses to confirm stable structures. rsc.orgrsc.org

Beyond static structures, DFT is invaluable for mapping out reaction pathways. It allows for the calculation of transition state geometries and activation energies, providing deep insights into reaction mechanisms. For instance, DFT has been used to investigate the homolytic substitution of peroxyl radicals on tetrasulfides and the radical-scavenging activity of dialkyl polysulfides. researchgate.net These studies help to elucidate the role of tetrasulfides as antioxidants and their reactivity in radical-mediated processes. organic-chemistry.org Furthermore, DFT calculations have been instrumental in understanding the decomposition of polysulfides and the formation of various products. nih.gov The influence of solvents on reaction outcomes can also be effectively modeled using implicit solvent models within a DFT framework. acs.orgmdpi.com

Recent research has also leveraged DFT to understand the generation of perthiyl radicals from the reaction of SO₂ with alkyl halides, a process relevant to the synthesis of unsymmetrical disulfides from tetrasulfide precursors. nih.gov These computational insights are critical for designing new synthetic methodologies. nih.gov

Advanced Thermochemical and Kinetic Modeling of Polysulfide Reactions

The thermal behavior and reaction kinetics of polysulfides are of significant industrial and academic interest. Advanced modeling techniques are essential for developing comprehensive reaction networks that can accurately predict the behavior of these compounds under various conditions.

Thermochemical modeling involves the calculation of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. These data are crucial for determining the feasibility and energetics of various reactions. Simplified thermochemical models have been proposed to explain the reactions occurring during processes like vulcanization, where polysulfidic crosslinks are formed. mdpi.com These models, often supported by experimental data from techniques like differential scanning calorimetry (DSC), can predict the exothermicity of such processes. mdpi.com

Kinetic modeling aims to describe the rates of chemical reactions. For complex systems like the pyrolysis or oxidation of alkyl sulfides, detailed kinetic models are constructed. researchgate.netresearchgate.net These models often consist of hundreds of elementary reactions. ugent.beresearchgate.net The rate coefficients for these reactions can be estimated using ab initio calculations or group additivity schemes. ugent.beresearchgate.net For example, a kinetic model for the thermal decomposition of diethyl sulfide and ethyl methyl sulfide was generated using the Genesys software, which employs rule-based automatic kinetic model generation. researchgate.net This model, validated against experimental data, provides a detailed picture of the reaction pathways. researchgate.net

The study of polysulfide reactions is also critical in the context of lithium-sulfur batteries, where the "polysulfide shuttle" effect can lead to capacity loss. dlr.deresearchgate.net Mechanistic modeling of this phenomenon involves describing the various electrochemical and chemical reactions of polysulfides within the battery. dlr.de These models, which are validated against experimental discharge curves, help in understanding and mitigating the shuttle effect. dlr.de The development of such models relies on a combination of thermodynamic and kinetic parameters, often derived from computational studies. rsc.orgnovapublishers.com

Computational Spectroscopy for Predicting and Interpreting Spectral Data of Alkyl Tetrasulfides

Computational spectroscopy plays a vital role in complementing experimental spectroscopic techniques by providing a theoretical basis for the interpretation of spectra. This is particularly useful for complex molecules where spectral features can be difficult to assign empirically.

Theoretical calculations can predict vibrational frequencies, which are then compared with experimental infrared (IR) and Raman spectra. wiley.com This comparison helps in assigning specific absorption bands to particular vibrational modes of the molecule, such as S-S stretching or C-S stretching. nih.govru.nl DFT methods are commonly used for these calculations. medmedchem.com For instance, the IR spectrum of sulfur allotropes has been successfully modeled, showing excellent agreement with experimental results. nih.govru.nl While a specific computed IR spectrum for ethyl methyl tetrasulfide is not available in the provided results, the methodology is well-established for related sulfur compounds. nih.govru.nlresearchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated computationally. acs.orgnih.gov These calculations help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. nih.govosti.gov This is particularly valuable for complex structures where signal overlap or unusual chemical shifts may occur. DFT calculations using functionals like PBE0 and basis sets such as 6-31G* have been used to compute NMR chemical shifts for polysulfide species in solution. osti.gov

Furthermore, computational methods can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. medmedchem.com These theoretical spectra aid in understanding the electronic structure and chromophores within the molecule.

The synergy between computational and experimental spectroscopy is a powerful approach for the unambiguous characterization of molecules like ethyl methyl tetrasulfide. openochem.orgnsf.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Gas Chromatography (GC) Coupled with Advanced Detectors for Volatile Sulfur Compounds

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl methyl tetrasulfide. thermofisher.com The process begins when a sample is vaporized and separated into its components within a capillary column. Each component elutes at a different time, known as its retention time, based on factors like boiling point and polarity. youtube.com For the specific analysis of sulfur compounds, the GC is coupled with highly selective and sensitive detectors. shimadzu.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) acts as a powerful detector that ionizes and fragments the compounds eluting from the column. youtube.com These ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint, allowing for confident identification of unknown substances. thermofisher.comyoutube.com GC-MS can be operated in full-scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted analysis of specific masses, which significantly enhances sensitivity. thermofisher.com The combination of GC's separation power with the detailed structural information from MS makes it an invaluable tool for identifying specific VSCs in complex mixtures. shimadzu.comshimadzu.com

Flame Photometric Detection (FPD): The Flame Photometric Detector is highly specific for sulfur- and phosphorus-containing compounds. As compounds elute from the GC column, they are burned in a hydrogen-rich flame. americanlaboratory.com Sulfur compounds in the flame form an excited-state S₂* dimer, which then emits light at specific wavelengths (typically in the 394 nm region) as it returns to its ground state. The intensity of this light is proportional to the amount of sulfur in the sample. A key challenge with traditional FPD is the "quenching" effect, where co-eluting hydrocarbons can reduce the detector's response to sulfur compounds. americanlaboratory.comoregonstate.edu

Pulsed Flame Photometric Detection (PFPD): The Pulsed Flame Photometric Detector (PFPD) is an advancement over the traditional FPD. Instead of a continuous flame, the PFPD uses a pulsed flame that ignites several times per second. americanlaboratory.comoregonstate.edu This design allows for the temporal separation of emissions from sulfur compounds and interfering hydrocarbons, significantly improving selectivity and sensitivity. oregonstate.edu The PFPD's equimolar response to sulfur allows for the quantification of unknown sulfur compounds based on a single calibration standard. xylem.com This detector is robust, requires less maintenance due to a "self-cleaning" effect from the pulsed flame, and is highly effective for trace-level sulfur analysis in various matrices. americanlaboratory.com

| Detector | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio after ionization and fragmentation. youtube.com | Provides structural information for definitive identification; high sensitivity, especially in SIM mode. thermofisher.com | Can be less selective in complex matrices without high-resolution instruments. google.com |

| Flame Photometric Detector (FPD) | Detects light emitted from excited S₂* dimers formed in a hydrogen-rich flame. | Highly selective for sulfur and phosphorus. | Susceptible to quenching from co-eluting hydrocarbons; non-linear response. oregonstate.edu |

| Pulsed Flame Photometric Detector (PFPD) | Utilizes a pulsed flame to temporally separate sulfur emissions from hydrocarbon emissions. oregonstate.edu | Enhanced sensitivity and selectivity over FPD; equimolar sulfur response; reduced hydrocarbon quenching. oregonstate.eduxylem.com | Requires specialized equipment compared to standard FPD. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems for Polysulfide Analysis

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile or thermally unstable compounds, such as long-chain polysulfides. osti.gov HPLC separates compounds in a liquid mobile phase as they pass through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. osti.gov

For polysulfide analysis, reverse-phase HPLC (RP-HPLC) is commonly employed. osti.govsemanticscholar.org However, because polysulfides are often ionic, they may not be well-retained on typical nonpolar stationary phases. To overcome this, derivatization is frequently used to convert the ionic polysulfides into more stable, covalent compounds that can be effectively separated. osti.gov

Various detection systems can be coupled with HPLC for polysulfide analysis:

UV-Vis Detection: Many derivatized polysulfides absorb light in the ultraviolet-visible spectrum, allowing for their detection and quantification. However, the UV-Vis spectra of different polysulfide species can be very similar, making individual identification challenging without pure reference standards. osti.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer, particularly with an electrospray ionization (ESI) source (HPLC-ESI-MS), provides a highly sensitive and specific method for both quantifying and identifying individual polysulfide species without the need for reference standards for each one. osti.govrsc.org This technique has been successfully applied to analyze the distribution of polysulfide species in complex environments like lithium-sulfur battery electrolytes. semanticscholar.orgosti.gov

| Parameter | Condition |

|---|---|

| Chromatography System | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) osti.gov |

| Detector | Electrospray Ionization Mass Spectrometry (ESI-MS) osti.gov |

| Derivatization Agent | Methyl trifluoromethanesulfonate (B1224126) or similar alkylating agents osti.gov |

| Mobile Phase | Gradient of organic solvent (e.g., acetonitrile) and water rsc.org |

| Application | Separation and quantification of polysulfide species (S₂²⁻ to S₈²⁻) osti.govresearchgate.net |

Innovations in Sample Preparation and Derivatization Techniques for Reactive and Trace Sulfur Compounds

The analysis of reactive and trace sulfur compounds like ethyl methyl tetrasulfide is often complicated by their instability and low concentration. nih.govnih.gov Therefore, sample preparation is a critical step to extract, concentrate, and stabilize the analytes before instrumental analysis. env.go.jp

Sample Preparation:

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used solvent-free technique for extracting volatile compounds from liquid or solid samples. nih.govnih.gov A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. mdpi.com The efficiency of HS-SPME can be optimized by adjusting parameters such as fiber coating, extraction time and temperature, sample dilution, and salt addition, which can significantly improve the sensitivity of the method for VSCs. nih.govnih.gov

Derivatization: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For reactive sulfur species like polysulfides, derivatization is often essential to:

Stabilize the reactive species.

Improve chromatographic separation.

Enhance detector response.

Alkylating agents are commonly used to derivatize polysulfides, converting the anionic chains into stable dialkyl polysulfanes. nih.gov The choice of derivatizing agent is crucial, as different agents can affect the resulting product distribution and analytical outcome. nih.govsoton.ac.uk For example, monobromobimane (B13751) (MBB) is a fluorescent labeling agent used to derivatize thiols and sulfides for HPLC analysis. soton.ac.uk

| Technique/Agent | Target Compounds | Purpose | Analytical Method |

|---|---|---|---|

| Alkylation (e.g., with methyl trifluoromethanesulfonate) | Polysulfide anions (Sₓ²⁻) | Stabilizes polysulfides for analysis by converting them to neutral dialkyl polysulfanes. osti.gov | HPLC-UV, HPLC-MS osti.gov |

| Monobromobimane (MBB) | Thiols (R-SH), Hydrogen Sulfide (B99878) (H₂S) | Forms stable, fluorescent thioethers for sensitive detection. nih.govsoton.ac.uk | HPLC with Fluorescence Detection |

| N-Ethylmaleimide (NEM) | Thiols, Persulfides (R-SSH) | Forms stable adducts for mass spectrometry analysis. nih.gov | LC-MS/MS soton.ac.uk |

Isotope Dilution Analysis for Enhanced Accuracy in Quantification

Isotope Dilution (ID) analysis is a highly accurate quantification method that is particularly advantageous for complex samples where matrix effects can interfere with other calibration techniques. acs.org The method involves adding a known amount of an isotopically labeled version of the target analyte (the "spike") to the sample. acs.org

The sample is then analyzed, typically by a mass spectrometric technique (e.g., GC-MS or ICP-MS), and the ratio of the naturally occurring isotope to the enriched isotope is measured. Because the spike and the native analyte behave almost identically during sample preparation and analysis, any losses of the analyte during these steps are corrected for by measuring the final isotope ratio. acs.org This makes ID analysis a robust and highly precise method for determining the concentration of sulfur compounds in biological and environmental samples. nih.govacs.org It is considered a primary ratio method and can provide SI-traceable quantification results. nih.govacs.org

| Step | Description |

|---|---|

| 1. Spiking | A known quantity of an isotopically enriched standard (e.g., containing ³⁴S instead of the more abundant ³²S) is added to the sample. |

| 2. Equilibration | The isotopically labeled standard is allowed to fully mix and equilibrate with the native analyte in the sample matrix. |

| 3. Sample Processing | The sample undergoes extraction, cleanup, and derivatization as needed. Both the native and labeled analyte are affected equally by any procedural losses. acs.org |

| 4. Isotope Ratio Measurement | The sample is analyzed by a mass-selective detector (e.g., MS, ICP-MS) to measure the ratio of the isotopes (e.g., ³²S/³⁴S). |

| 5. Quantification | The initial concentration of the native analyte is calculated from the measured isotope ratio and the known amount of the added spike. wsu.edu |

Degradation Pathways and Environmental Transformation of Alkyl Tetrasulfides

Photolytic and Oxidative Degradation Processes of Organic Sulfur Compounds

Organic sulfur compounds are susceptible to degradation upon exposure to sunlight and atmospheric oxidants. Photolytic degradation is initiated by the absorption of light, particularly UV radiation, which can lead to the cleavage of chemical bonds. pharmaguideline.com For polysulfides, the sulfur-sulfur bonds are particularly labile. Radical substitution on tetrasulfides can be initiated photochemically, leading to the formation of unsymmetrical disulfides. acs.orglookchem.com Energy transfer photocatalysis has been shown to be a particularly useful method for these transformations. acs.orglookchem.com The process involves the formation of perthiyl radicals (RSS•) which are thermodynamically stable and can recombine to form the original tetrasulfide, suggesting a reversible cleavage of the central S-S bond. acs.orglookchem.com The photolysis of related sulfur heterocycles, such as pentathiepins, also results in desulfurization, yielding compounds with fewer sulfur atoms like trithioles and dithiins. nih.gov

Oxidative degradation often occurs concurrently with photolysis and can also proceed independently. pharmaguideline.com Studies on various organic sulfur compounds demonstrate that the initial step frequently involves an oxidative attack localized at the sulfur atom. nih.govosti.gov For instance, the photocatalytic oxidation of 2-chloroethyl ethyl sulfide (B99878) (CEES), a sulfur mustard simulant, begins with the formation of sulfur radical cations. niscpr.res.in These radicals can then react with oxygen or superoxide (B77818) ions to form sulfoxides and sulfones, or undergo C-S bond cleavage to produce alcohols. niscpr.res.in The oxidation of ethyl methyl sulfide under high temperatures yields products such as ethylene (B1197577), methane (B114726), ethane, carbon monoxide, carbon dioxide, and sulfur dioxide. researchgate.net Similarly, the degradation of volatile organic sulfur compounds (VOSCs) like methanethiol (B179389) and dimethyl sulfide can be achieved through solar advanced oxidation technologies, which oxidize the sulfur compounds to very low levels. researchgate.net Fungi such as Paecilomyces have been observed to degrade ethyl phenyl sulfide and diphenyl sulfide to their corresponding sulfones through an oxidative attack on the sulfur atom. nih.govosti.gov

Table 1: Products of Photolytic and Oxidative Degradation of Selected Organic Sulfur Compounds

| Compound | Degradation Process | Key Products | Source(s) |

|---|---|---|---|

| Ethyl Methyl Sulfide | High-Temperature Oxidation (630-740°C) | Ethylene, Methane, Ethane, CO, CO₂, SO₂ | researchgate.net |

| 2-Chloroethyl Ethyl Sulfide (CEES) | Photocatalytic Oxidation | Sulfoxide, Sulfone, Ethanol, 2-Chloroethanol | niscpr.res.in |

| Dialkyl Tetrasulfides | Photochemical Radical Substitution | Unsymmetric Disulfides, Perthiyl Radicals | acs.orglookchem.com |

| Dibenzyl Disulfide | Fungal Oxidation (Paecilomyces) | Thiols, Single-ring products | nih.govosti.gov |

| Methanethiol, Dimethyl Sulfide | Solar Advanced Oxidation | Oxidized to ≤ 0.2 μg/L | researchgate.net |

Microbial Degradation Mechanisms of Alkyl Polysulfides in Diverse Environments

Microorganisms play a crucial role in the biogeochemical cycling of sulfur and the degradation of organic sulfur compounds. frontiersin.orgslideshare.net The biodegradation of alkyl polysulfides is an important environmental transformation process, although specific mechanisms for ethyl methyl tetrasulfide are not extensively detailed in the literature. However, insights can be drawn from studies on related alkyl sulfides and disulfides. asm.org The microbial degradation of these compounds is often initiated by enzymatic attacks that target the sulfur atom or adjacent carbon-sulfur bonds. nih.govosti.gov

Several bacterial and fungal species have been identified as capable of degrading organic sulfur compounds. A denitrifying marine bacterium, identified as a Thiobacillus species, can catabolize a range of alkyl sulfides, including dimethyl sulfide (DMS) and diethyl sulfide (DES), converting them stoichiometrically to sulfate (B86663). asm.org This bacterium utilizes separate enzymes for the metabolism of methyl and ethyl groups. asm.org The fungus Paecilomyces sp. TLi degrades various organic sulfur compounds via an oxidative pathway that targets the sulfur atom. nih.govosti.gov For example, it cleaves diphenyl disulfide and dibenzyl disulfide to their corresponding thiols. nih.govosti.gov Similarly, a mixed culture containing Pseudomonas aeruginosa was found to convert dibenzylsulfide into several water-soluble substances. nih.gov The degradation of anionic surfactants like sodium dodecyl sulfate (SDS) by bacteria such as Pseudomonas sp. is initiated by alkyl sulfatase enzymes, which hydrolyze the sulfate ester. hibiscuspublisher.com This suggests that sulfatase or similar enzymatic activities could be involved in the initial breakdown of more complex sulfur-containing molecules in the environment. The resistance of some complex fluorinated organic compounds to microbial degradation highlights the structural specificity of these enzymatic processes. nih.govresearchgate.net

Hydrolytic Stability and Decomposition Kinetics of Tetrasulfide Linkages

The stability of the tetrasulfide linkage (-S-S-S-S-) towards hydrolysis is a critical factor in its environmental persistence. The reactivity of this linkage can vary significantly depending on the molecular structure and environmental conditions such as pH. epa.govnih.gov

Research on a novel thioglucose-derived tetrasulfide (TGS4) demonstrated excellent stability and water solubility. nih.gov Like other polysulfides, its degradation is expected to yield the corresponding disulfide and elemental sulfur (S₈). nih.gov This particular compound showed enhanced stability against hydrolysis-driven degradation even in the presence of labeling reagents that can affect other polysulfides. nih.gov In contrast, studies on polyxylenol tetrasulfide (PXTS), a wood preservative, initially suggested rapid hydrolytic degradation. epa.gov However, subsequent analysis revealed that the apparent instability was an artifact of the experimental method due to the strong adsorption of the chemical to vessel walls; the compound did not, in fact, hydrolyze over a 30-day period. epa.gov This highlights the importance of accounting for physical processes like adsorption when assessing hydrolytic stability.

The pH of the aqueous environment can significantly influence the rate of hydrolysis for certain sulfur-containing bonds. For instance, hydrogels cross-linked with methacrylate (B99206) esters showed pH-dependent degradation, with faster degradation at higher pH due to hydroxide-driven ester hydrolysis. nih.gov While this involves an ester linkage rather than a tetrasulfide, it underscores the general principle of pH influence on hydrolytic stability. The dissociation energy of the tetrasulfide linkage is a key parameter in its stability, with cleavage potentially occurring at the central S-S bond or the bonds adjacent to it. researchgate.netacs.org The reaction of bis(3-triethoxysilylpropyl)-tetrasulfide involves the hydrolysis of its ethoxy groups, a process studied in the context of silica-polymer interactions, rather than the hydrolysis of the tetrasulfide bond itself under typical conditions. researchgate.netacs.org

Table 2: Summary of Hydrolytic Stability for Selected Tetrasulfide Compounds

| Compound | Key Findings on Hydrolytic Stability | Conditions/Notes | Source(s) |

|---|---|---|---|

| Thioglucose Tetrasulfide (TGS4) | Excellent stability in aqueous solution; degradation expected to yield disulfide and elemental sulfur. | Stable in the presence of iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). | nih.gov |

| Polyxylenol Tetrasulfide (PXTS) | Considered hydrolytically stable; initial findings of instability were due to adsorption to test vessels. | Tested at pH 4, 7, and 9 at 50°C over 30 days. | epa.gov |

| Bis(3-triethoxysilylpropyl) Tetrasulfide | Hydrolysis studies focus on the triethoxysilyl groups, not the tetrasulfide linkage. | Used as a coupling agent with silica (B1680970). | researchgate.netacs.org |

| General Alkyl Tetrasulfides | Degradation can lead to trisulfide intermediates rather than selective breaking of the central S-S bond. | Observed in nickel-catalyzed reactions. | researchgate.net |

Q & A

Basic: What are the recommended methods for synthesizing ethyl methyl tetrasulfide and characterizing its molecular structure?

Methodological Answer : Ethyl methyl tetrasulfide can be synthesized via reactions between sodium polysulfides and organohalides (e.g., ethyl dichloride) in aqueous suspension, as demonstrated in polysulfide rubber synthesis . For characterization, nuclear magnetic resonance (NMR) and Fourier transform-infrared (FT-IR) spectroscopy are critical. For example, in trisulfide derivatives, H NMR and C NMR confirmed molecular structures, while FT-IR identified S–S bond vibrations . X-ray crystallography is recommended for resolving steric configurations, particularly in bulky derivatives .

Advanced: How can researchers evaluate the antioxidant mechanisms of ethyl methyl tetrasulfide under varying thermal conditions?

Methodological Answer : Antioxidant efficacy can be assessed using autoxidation inhibition assays, such as n-hexadecane autoxidation at controlled temperatures (e.g., 37°C, 100°C, 160°C). Comparative studies with antioxidants like BHT or tBu2DPA are essential. Ethyl methyl tetrasulfide may exhibit temperature-dependent radical scavenging: at higher temperatures (160°C), its inhibition efficiency surpassed BHT in tetrasulfide analogs, suggesting thermally activated sulfur radical pathways . Differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) can elucidate kinetic and radical-intermediate profiles .

Basic: What analytical techniques are most effective for quantifying ethyl methyl tetrasulfide in complex biological matrices?

Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile sulfur compounds. For instance, dimethyl tetrasulfide was identified in garlic essential oil using GC-MS, with retention indices and sulfur-specific detectors enhancing sensitivity . High-performance liquid chromatography (HPLC) coupled with UV/Vis or electrochemical detection is suitable for non-volatile derivatives. Calibration curves using synthetic standards and matrix-matched validation (e.g., spiked biological samples) ensure accuracy .

Advanced: What computational strategies can predict the binding affinity of ethyl methyl tetrasulfide with biological targets like ACE2 or viral proteases?

Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are key. In garlic-derived tetrasulfides, binding energies (–14.06 to –12.5 kcal/mol) to ACE2 and SARS-CoV-2 Mpro were calculated using in-silico models . Density functional theory (DFT) can optimize ligand geometries, while QSAR models correlate sulfur content with bioactivity . Solvent-accessible surface area (SASA) analysis in MD simulations further evaluates binding stability .

Basic: How should researchers address discrepancies in reported bioactivity data for ethyl methyl tetrasulfide across different studies?

Methodological Answer : Discrepancies often arise from methodological variability. Standardize protocols:

- Bioassays : Use consistent cell lines (e.g., Vero E6 for antiviral tests) and control compounds .

- Dosage : Normalize concentrations to sulfur molarity to account for structural analogs .

- Replication : Triplicate experiments with blinded analysis reduce bias .

Meta-analyses of raw data (e.g., IC50 values) using tools like RevMan can identify outliers and systemic biases .

Advanced: What experimental designs are optimal for studying the thermal disproportionation reactions of ethyl methyl tetrasulfide derivatives?

Methodological Answer : Thermal stability can be probed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For trisulfide derivatives, disproportionation into disulfide and tetrasulfide occurs at elevated temperatures. Design experiments with inert atmospheres (e.g., N2) to prevent oxidation. Monitor reaction intermediates using high-temperature NMR or in-situ FT-IR . Kinetic studies (Arrhenius plots) quantify activation energies, while steric effects are modeled via X-ray crystallography .

Basic: What are the best practices for documenting and reporting experimental data on ethyl methyl tetrasulfide to ensure reproducibility?

Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include synthesis conditions (temperature, solvent purity), instrument parameters (e.g., GC-MS column type), and raw data files .

- Data Sheets : Follow IUPAC guidelines, detailing components, formulas, CAS numbers, and precision metrics (e.g., ±SD for triplicate runs) .

- Repositories : Deposit spectra (NMR, IR) in public databases like ChemSpider with unique DOIs .

Advanced: How can researchers integrate multi-omics approaches to study ethyl methyl tetrasulfide’s systemic effects in biological systems?

Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) for holistic insights. For example:

- Transcriptomics : Identify sulfur metabolism genes (e.g., glutathione pathways) upregulated post-treatment.

- Proteomics : Detect protein adducts formed via S-thiolation .

- Metabolomics : Track sulfur-containing metabolites (e.g., cysteine, glutathione) using H NMR .

Bioinformatics tools (e.g., STRING, KEGG) map pathways, while machine learning (e.g., Random Forest) prioritizes biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.